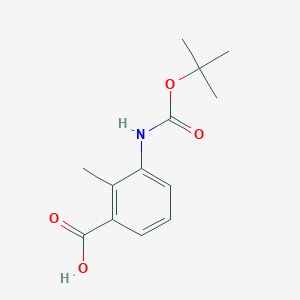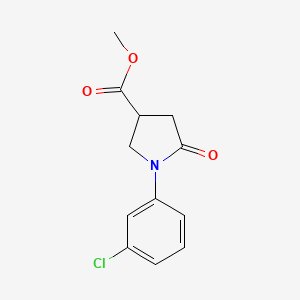
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate
Vue d'ensemble
Description
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate and its derivatives have been explored for their potential antimicrobial properties. Research indicates that certain derivatives, obtained through reactions with various compounds, exhibit in vitro antimicrobial activity against pathogenic microorganisms, showcasing their potential as antimicrobial agents. For instance, mercapto-and aminopyrimidine derivatives synthesized from ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate have shown activity against pathogenic microorganisms, indicating the antimicrobial potential of these compounds (El-kerdawy et al., 1990).
Synthesis of Heterocyclic Compounds
This compound serves as a precursor for the synthesis of various heterocyclic compounds with potential pharmacological applications. For example, it has been used to synthesize novel derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine, which exhibited analgesic, antiinflammatory, and immunosuppressive activity in pharmacological examinations (Malinka, Zawisza, & Zajac, 1989).
Cytotoxic Activity
The synthesis of novel 5-methyl-4-thiopyrimidine derivatives from this compound has led to the discovery of compounds with cytotoxic activity. Studies on the cytotoxicity of these derivatives against various cancer cell lines and normal cells offer insights into their therapeutic potential and selectivity (Stolarczyk et al., 2018).
Synthesis of Pyrimidines under Solvent-Free Conditions
This compound has been used in microwave-mediated, regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This highlights the compound's utility in green chemistry by minimizing solvent use and streamlining synthesis pathways (Eynde, Hecq, Kataeva, & Kappe, 2001).
Development of New Ring Systems
The compound has been instrumental in the synthesis of new chemical structures, such as the benzo[b]pyrimido[4,5-f]azocine ring system. This discovery opens up new avenues for chemical research and the development of novel compounds with potential applications in various fields (Schwan & Miles, 1982).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, including neuroprotective and anti-inflammatory properties .
Analyse Biochimique
Biochemical Properties
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. Furthermore, it can modulate enzyme activity by binding to their active sites, leading to inhibition or activation of their catalytic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may include alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without causing significant toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the pyrimidine biosynthesis pathway, leading to altered levels of pyrimidine nucleotides. Additionally, it can affect the metabolism of other biomolecules, such as amino acids and lipids, by modulating the activity of specific enzymes involved in their catabolism or anabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in specific cellular regions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it modulates enzyme activity or other cellular processes.
Propriétés
IUPAC Name |
ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGKYDTQXQWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















